molecular formula C10H20O B2969571 (2S)-2-Cycloheptylpropan-1-ol CAS No. 2248209-33-6

(2S)-2-Cycloheptylpropan-1-ol

Cat. No.: B2969571
CAS No.: 2248209-33-6
M. Wt: 156.269
InChI Key: TULHILAAOXONNC-SECBINFHSA-N
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Description

(2S)-2-Cycloheptylpropan-1-ol is an organic compound characterized by a cycloheptyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cycloheptylpropan-1-ol typically involves the use of cycloheptanone as a starting material. One common method involves the reduction of cycloheptanone to cycloheptanol, followed by a Grignard reaction with ethylmagnesium bromide to introduce the propanol group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cycloheptylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptylpropane.

    Substitution: Cycloheptylpropyl halides or amines.

Scientific Research Applications

(2S)-2-Cycloheptylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Cycloheptylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds, influencing its binding affinity and activity. The cycloheptyl group contributes to the compound’s hydrophobic interactions, affecting its overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Cycloheptylpropan-1-ol: The enantiomer of (2S)-2-Cycloheptylpropan-1-ol, differing in stereochemistry.

    Cycloheptanol: Lacks the propanol group but shares the cycloheptyl structure.

    Cycloheptylpropane: A fully reduced form without the hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a cycloheptyl and a propanol group. This combination of features imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2S)-2-cycloheptylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)10-6-4-2-3-5-7-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULHILAAOXONNC-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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